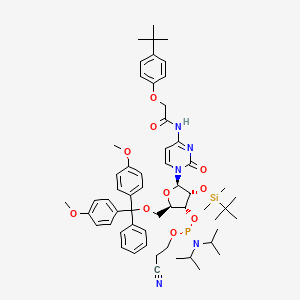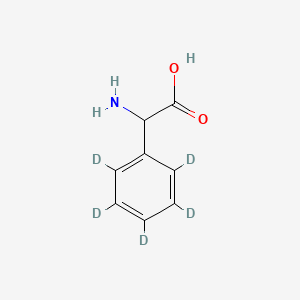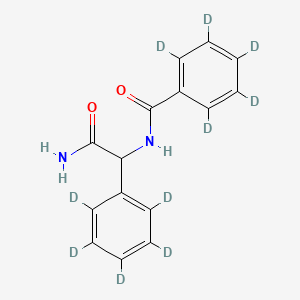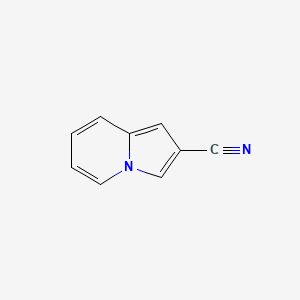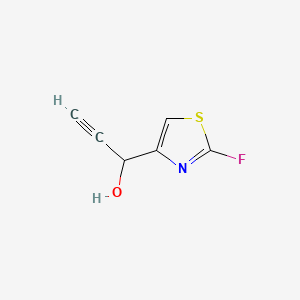
3-Methoxy Ropinirole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy Ropinirole Hydrochloride is a chemical compound with the molecular formula C17H27ClN2O2 and a molecular weight of 326.86 g/mol . It is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome . The addition of a methoxy group to the Ropinirole structure enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 3-Methoxy Ropinirole Hydrochloride involves several steps. One common method includes the reaction of a precursor compound with nitromethane, followed by reduction and alkylation to obtain the desired product . The industrial production of this compound often involves the use of multi-layer formulations and coating layers with polymers such as PEG, PVP, and HPMC to control the drug release profile .
Análisis De Reacciones Químicas
3-Methoxy Ropinirole Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Common reducing agents like hydrogen gas in the presence of a catalyst can be used to reduce the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
3-Methoxy Ropinirole Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the study of dopamine receptor agonists and their interactions with various receptors.
Biology: The compound is used to investigate the biological pathways involved in dopamine signaling.
Medicine: It is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Industry: The compound is used in the development of controlled-release formulations for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy Ropinirole Hydrochloride involves its ability to selectively stimulate dopamine D2 and D3 receptors within the brain’s caudate-putamen system . This stimulation mimics the action of dopamine, leading to improved motor control and reduced symptoms in conditions like Parkinson’s disease .
Comparación Con Compuestos Similares
3-Methoxy Ropinirole Hydrochloride is similar to other dopamine agonists such as Pramipexole and Rotigotine. it has a higher affinity for D3 receptors compared to D2 receptors, making it more effective in certain therapeutic applications . Other similar compounds include:
Pramipexole: Another non-ergoline dopamine agonist with a different receptor affinity profile.
Rotigotine: A dopamine agonist used in transdermal patches for continuous drug delivery.
Propiedades
Número CAS |
1797131-21-5 |
|---|---|
Fórmula molecular |
C17H27ClN2O2 |
Peso molecular |
326.865 |
Nombre IUPAC |
4-[2-(dipropylamino)ethyl]-3-methoxy-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-4-10-19(11-5-2)12-9-13-7-6-8-14-15(13)16(21-3)17(20)18-14;/h6-8,16H,4-5,9-12H2,1-3H3,(H,18,20);1H |
Clave InChI |
KEPXVQGMHOPXTA-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2C(C(=O)NC2=CC=C1)OC.Cl |
Sinónimos |
4-[2-(Dipropylamino)ethyl]-3-methoxyindol-2-one Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


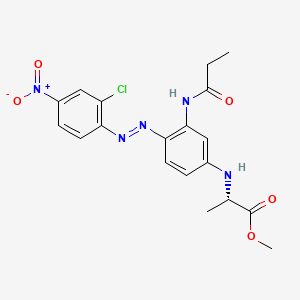
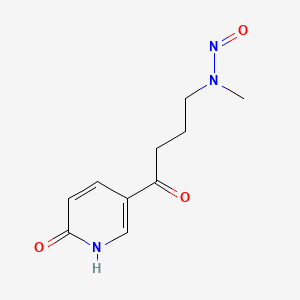
![4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride](/img/structure/B587011.png)
